molecular formula C13H16N2O6 B558417 Boc-Gly-ONp CAS No. 3655-05-8

Boc-Gly-ONp

Cat. No.: B558417
CAS No.: 3655-05-8
M. Wt: 296,27 g/mole
InChI Key: YQLQFFHXBLDWLW-UHFFFAOYSA-N
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Scientific Research Applications

Peptide Synthesis

1. Activation of Amino Acids:
Boc-Gly-ONp serves as an activated ester for the coupling of glycine with other amino acids. The use of this compound in conjunction with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) enhances the yield and efficiency of peptide synthesis. In studies, yields ranging from 75% to 85% have been reported when using this compound in the formation of dipeptides .

2. One-Pot Synthesis:
The one-pot method utilizing this compound allows for the simultaneous activation and coupling of multiple amino acids, streamlining the peptide synthesis process. This method has been shown to produce peptides with high purity and yield, making it a preferred approach in synthetic organic chemistry .

Therapeutic Applications

1. Drug Development:
this compound is utilized in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds makes it an essential intermediate in the production of therapeutic peptides such as insulin and glucagon. The incorporation of this compound into peptide sequences can enhance biological activity and stability .

2. Antiviral Research:
Recent studies have explored the use of this compound derivatives as potential inhibitors of viral proteases, such as those involved in dengue virus replication. These compounds demonstrated significant antiviral activity, highlighting their potential as lead candidates for drug development against viral infections .

Case Studies

StudyObjectiveFindings
Synthesis of Dipeptides To evaluate the efficiency of this compound in dipeptide formationAchieved yields of 80-85% using DCC activation; confirmed by HPLC analysis .
Antiviral Activity Assessment To assess this compound derivatives against dengue virus NS3 proteaseIdentified potent inhibitors with significant antiviral effects, suggesting potential therapeutic applications .
Enzyme Activity Modulation To study enzyme stability using this compound as a substrateDemonstrated improved enzyme activity and stability when immobilized on various supports .

Biological Activity

Boc-Gly-ONp, or Boc-protected Glycine 4-nitrophenyl ester , is a synthetic compound widely utilized in peptide synthesis due to its unique structural properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in research.

Chemical Structure and Properties

This compound has the molecular formula C13H16N2O6C_{13}H_{16}N_{2}O_{6} and a molecular weight of 284.28 g/mol. The structure consists of:

  • Boc group : A tert-butyloxycarbonyl protecting group that prevents unwanted reactions during peptide synthesis.
  • Glycine residue : The simplest amino acid, contributing to the formation of peptides.
  • 4-Nitrophenyl ester : An active leaving group that facilitates the formation of amide bonds when reacting with other amino acids.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of glycine with a Boc anhydride followed by the introduction of the 4-nitrophenyl ester. This method allows for high yields and purity, making it suitable for further applications in peptide synthesis .

This compound primarily functions as a building block for peptide synthesis. The mechanism involves:

  • Activation of Carboxylic Acid : The ONp group activates the carboxylic acid for amide bond formation.
  • Peptide Bond Formation : Upon reaction with an amine (e.g., another amino acid), this compound releases p-nitrophenol as a byproduct, allowing for efficient coupling .

A representative reaction can be illustrated as follows:

Boc Gly ONp+H2N RBoc Gly R+p NO2C6H4OH\text{Boc Gly ONp}+\text{H}_2\text{N R}\rightarrow \text{Boc Gly R}+\text{p NO}_2\text{C}_6\text{H}_4\text{OH}

Where RR represents another amino acid or peptide chain.

Biological Activity and Applications

While this compound itself does not exhibit specific biological activity, its utility lies in the peptides synthesized from it. The biological activity of these peptides depends significantly on their sequence and structure, which can lead to various functions such as:

  • Enzyme Inhibition : Peptides formed can act as inhibitors for specific enzymes.
  • Receptor Binding : Some peptides may interact with biological receptors, influencing physiological responses.

Case Studies

  • Peptide Synthesis for Drug Development : Research has demonstrated that peptides synthesized using this compound exhibit varying degrees of activity against specific targets, such as proteases involved in viral infections . For instance, dipeptides formed using this compound have been tested for their ability to inhibit Dengue virus proteases, showcasing potential therapeutic applications.
  • Bioconjugation Studies : In studies involving bioconjugation, this compound has been utilized to create conjugates with glycyrrhizic acid derivatives, enhancing their antiviral properties against Dengue virus .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionUnique Features
Nα-Boc-LysineContains one Boc protecting group on the alpha amineSimpler structure; less steric hindrance
Nα,Nε-Di-Boc-LysineSimilar but lacks the p-nitrophenyl esterUtilized in different synthetic pathways
Lysine 4-Nitrophenyl EsterLysine derivative with only one protective groupDirectly reactive without additional protection
Nα,Nε-Di-Boc-Lysine 4-Aminophenyl EsterSimilar but with an amino group instead of nitroEnhanced reactivity due to amino functionality

This compound stands out due to its dual protection strategy combined with the reactive p-nitrophenyl ester group, making it particularly effective for complex peptide synthesis applications .

Q & A

Basic Research Questions

Q. What is the mechanistic role of the para-nitrophenyl (ONp) ester group in Boc-Gly-ONp during peptide coupling reactions?

Methodological Answer: The ONp ester enhances reactivity by acting as a superior leaving group due to the electron-withdrawing nitro group, which stabilizes the transition state during nucleophilic acyl substitution. Kinetic studies using UV-Vis spectroscopy (monitoring para-nitrophenol release at 400 nm) or HPLC can quantify reaction rates compared to other esters (e.g., methyl or ethyl). Controlled experiments in anhydrous solvents like DMF or THF are recommended to minimize hydrolysis .

Q. How does the Boc protecting group in this compound improve selectivity in glycine incorporation during solid-phase peptide synthesis (SPPS)?

Methodological Answer: The Boc group prevents unwanted side reactions at the amine terminus, enabling selective deprotection with trifluoroacetic acid (TFA) while leaving the ester intact. Researchers should compare coupling efficiencies via LC-MS analysis of crude peptides synthesized with/without Boc protection. Optimal TFA concentration (20–50% in DCM) and deprotection time (5–30 min) must be validated to avoid premature ester hydrolysis .

Q. What analytical techniques are essential for characterizing this compound purity and stability in synthetic workflows?

Methodological Answer: High-resolution techniques such as ¹H/¹³C NMR (for structural confirmation), HPLC with UV detection (for purity assessment), and mass spectrometry (for molecular weight validation) are critical. Stability studies should include accelerated degradation tests under varying temperatures and humidity levels, with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can researchers optimize solvent systems to minimize racemization when using this compound in peptide synthesis?

Methodological Answer: Racemization is influenced by solvent polarity and base strength. Systematic optimization involves testing solvents (e.g., DMF vs. DCM) with additives like HOBt or HOAt to suppress epimerization. Chiral HPLC or circular dichroism (CD) spectroscopy should monitor enantiomeric excess (ee). Time-resolved ²D NMR can identify intermediates responsible for stereochemical inversion .

Q. What experimental strategies resolve contradictions in reported coupling efficiencies of this compound under different pH conditions?

Methodological Answer: Contradictions often arise from varying protonation states of the amine nucleophile. Researchers should conduct pH-controlled coupling experiments (using buffers like HEPES or phosphate) and quantify yields via LC-MS. Multivariate analysis (e.g., DOE) can isolate pH effects from variables like temperature and solvent polarity .

Q. How does the crystallization behavior of this compound impact its scalability in multi-step syntheses?

Methodological Answer: Poor crystallization can lead to low yields during purification. Techniques like solvent screening (using Hansen solubility parameters) and anti-solvent addition (e.g., hexane in DCM) improve crystal formation. Powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA) guide polymorph selection for reproducible scaling .

Q. What methodologies validate the compatibility of this compound with non-standard amino acids in Fmoc/t-Bu SPPS strategies?

Methodological Answer: Compatibility tests should include coupling this compound to sterically hindered residues (e.g., Aib or D-amino acids) under microwave-assisted conditions. MALDI-TOF MS and 2D NMR (e.g., NOESY) assess coupling efficiency and conformational effects. Comparative studies with HATU/DIC activation provide benchmarks .

Q. How can computational modeling predict this compound’s reactivity in novel solvent environments?

Methodological Answer: Density functional theory (DFT) calculations model transition states and solvent effects (e.g., COSMO-RS solvation models). Molecular dynamics (MD) simulations with explicit solvent molecules (e.g., DMSO or ionic liquids) predict activation barriers. Experimental validation via kinetic studies ensures model accuracy .

Q. Guidelines for Data Analysis and Reporting

  • Contradiction Analysis: Use systematic comparisons of reaction parameters (e.g., solvent, temperature) and statistical tools (ANOVA, regression) to identify outliers in reported data .
  • Documentation Standards: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthetic procedures, including NMR shifts, HPLC gradients, and purity thresholds .
  • Ethical Reproducibility: Provide raw data (e.g., chromatograms, spectra) in supplementary materials and disclose all deviations from protocols .

Properties

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLQFFHXBLDWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190045
Record name 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate
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Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3655-05-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycine 4-nitrophenyl ester
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Record name 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-((1,1-dimethylethoxy)carbonyl)glycinate
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Record name 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]glycinate
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Record name Boc-Gly-ONp
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Synthesis routes and methods

Procedure details

To a stirred solution of 4-nitrophenol (1.0 g, 7.19 mmol) in CH2Cl2 (20.0 mL) was added N-Boc glycine (1.38 g, 7.91 mmol) and EDC HCl (2.05 g, 10.785 mmol) and the reaction was stirred at ambient temperature for 24 h. The reaction mixture was diluted with CH2Cl2 and washed with water and saturated brine solution. The separated CH2Cl2 layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford the title compound as a light brown gummy material that was used in the next step without further purification (1.1 g): 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=9.2 Hz, 2H), 7.33 (d, J=8.8 Hz, 2H), 5.07 (br, 1H), 4.20 (s, 2H), 1.47 (s, 9H); ESIMS m/z 296.27 ([M+H]+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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